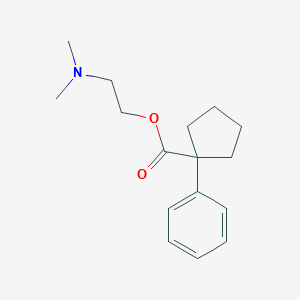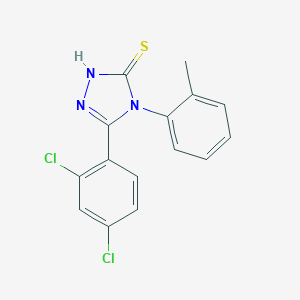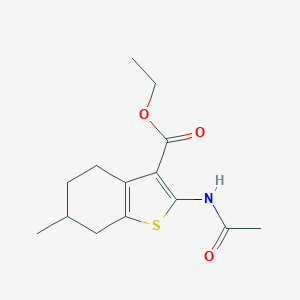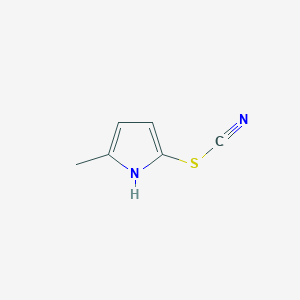
(5-methyl-1H-pyrrol-2-yl) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-1H-pyrrol-2-yl) thiocyanate is a chemical compound that has been widely used in scientific research for its various applications. It is a thiocyanate derivative of pyrrole, which has a broad range of biological activities.
Mécanisme D'action
The mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate is not fully understood. However, it is believed that the thiocyanate group is responsible for its biological activity. Thiocyanate ions have been shown to have antimicrobial activity by disrupting the bacterial cell membrane. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
(5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments is its broad range of biological activities. It has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate is relatively easy to synthesize and purify.
However, there are also limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments. One limitation is its potential toxicity. Although it has been shown to be relatively non-toxic, it is important to use caution when handling this compound. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate may not be effective against all types of bacteria or cancer cells.
Orientations Futures
There are several future directions for the use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in scientific research. One direction is the development of new derivatives with enhanced biological activity. Another direction is the investigation of the mechanism of action of (5-methyl-1H-pyrrol-2-yl) thiocyanate. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate could be used as a starting material for the synthesis of other biologically active compounds. Finally, further studies could be conducted to determine the potential use of (5-methyl-1H-pyrrol-2-yl) thiocyanate in clinical applications.
Conclusion:
In conclusion, (5-methyl-1H-pyrrol-2-yl) thiocyanate is a compound with various biological activities that has been widely used in scientific research. It can be synthesized by a straightforward method and has been shown to have antibacterial, antifungal, and antiviral activities, as well as inhibiting the growth of cancer cells. Although there are limitations to using (5-methyl-1H-pyrrol-2-yl) thiocyanate in lab experiments, there are also many future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of (5-methyl-1H-pyrrol-2-yl) thiocyanate is a straightforward process. It can be synthesized by reacting 5-methyl-1H-pyrrole-2-carbonyl chloride with thiocyanate ion in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
(5-methyl-1H-pyrrol-2-yl) thiocyanate has been used in various scientific research applications. It has been shown to have antibacterial, antifungal, and antiviral activities. It has also been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, (5-methyl-1H-pyrrol-2-yl) thiocyanate has been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
89418-02-0 |
|---|---|
Nom du produit |
(5-methyl-1H-pyrrol-2-yl) thiocyanate |
Formule moléculaire |
C6H6N2S |
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
(5-methyl-1H-pyrrol-2-yl) thiocyanate |
InChI |
InChI=1S/C6H6N2S/c1-5-2-3-6(8-5)9-4-7/h2-3,8H,1H3 |
Clé InChI |
QHLZWSCIBAEJGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)SC#N |
SMILES canonique |
CC1=CC=C(N1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)
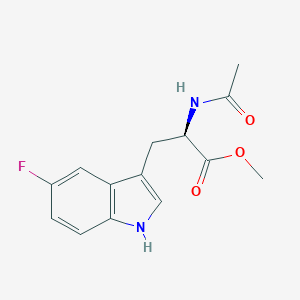
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)
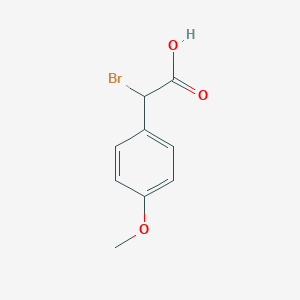
![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
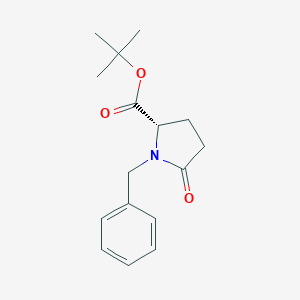
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
